Benanomicin B
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Overview
Description
Benanomicin B is a natural product that belongs to the aminoglycoside family of antibiotics. This compound was first isolated from the fermentation broth of Streptomyces benanensis in 1988. This compound has shown potent activity against a wide range of Gram-negative and Gram-positive bacteria, making it a promising candidate for the treatment of bacterial infections.
Scientific Research Applications
Antifungal Properties
Benanomicins, including Benanomicin B, have been recognized for their potent antifungal activities. These compounds were initially identified as antifungal antibiotics derived from actinomycete cultures. They exhibit strong antifungal effects both in vitro and in vivo, making them significant in the study and potential treatment of fungal infections (Kumagai et al., 2008).
Synthesis and Derivatives
There has been research into the synthesis of this compound and its analogues. A study described a general approach to the regio- and stereoselective total synthesis of the benanomicin-pradimicin antibiotics. This synthesis allows control over the introduction of carbohydrate moieties and enables the creation of various derivatives of this compound, which could be crucial for its diverse applications in scientific research (Tamiya et al., 2007).
Lectin-like Properties and HIV Treatment
Pradimicins and benanomicins, including this compound, exhibit unique nonpeptidic natural properties with lectin-like abilities. They can recognize d-mannopyranoside in the presence of calcium ions. Particularly, the ability of pradimicin A, a member of this family, to bind mannose-containing glycans of pathogens such as HIV, has garnered interest. This property underlines a potential application in treating HIV (Nakagawa et al., 2011).
Cell Wall Targeted Antifungals
This compound is part of the group of antifungals that target the cell wall, a mechanism that is highly selective and effective. This makes it a valuable candidate in the development of clinical antifungals, offering an alternative to current treatments that may be vulnerable to resistance or toxic to the host (Georgopapadakou, 2001).
Mannose-Binding Analysis
A study focusing on the mannose-binding geometry of pradimicin A, related to benanomicins, revealed insights into how these compounds interact with mannose residues. This research is crucial for understanding the molecular basis of mannose recognition by pradimicins and benanomicins and their specificity towards certain glycans (Nakagawa et al., 2013).
properties
CAS RN |
116249-66-2 |
---|---|
Molecular Formula |
C39H42N2O18 |
Molecular Weight |
826.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
InChI Key |
IHIIRQILYAXIOH-NUVDETJMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
synonyms |
enanomicin B pradimicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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